molecular formula C18H13N3O2S B2442956 N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1206998-03-9

N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2442956
CAS No.: 1206998-03-9
M. Wt: 335.38
InChI Key: JVHCVCZHZCPPPI-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of isoxazole and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

Target of Action

The compound, also known as N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation and pain

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain, by inhibiting the COX-1 enzyme .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties

Result of Action

Thiazole derivatives have been found to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its structure, functional groups, and the nature of its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the formation of the isoxazole ring through the reaction of hydroximinoyl chlorides with terminal alkynes . The benzothiazole moiety can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives . The final coupling step involves the reaction of the isoxazole derivative with the benzothiazole carboxamide under appropriate conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nucleophiles (e.g., amines) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combined isoxazole and benzothiazole moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one of these heterocycles. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-17(18-20-14-8-4-5-9-16(14)24-18)19-11-13-10-15(23-21-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCVCZHZCPPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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